25T4-NBOMe (hydrochloride)

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

25T4-NBOMe (hydrochloride), also known as 2C-T-4-NBOMe or 2,5-Dimethoxy-4-isopropylthiophenethylamine-NBOMe, is a derivative of 2C-T-4 . The primary targets of this compound are the serotonin receptors 5-HT2A and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

25T4-NBOMe interacts with its targets by acting as an ultrapotent and highly efficacious agonist of the serotonin receptors 5-HT2A and 5-HT2C . The addition of a benzyl-methoxy (BOMe) group to the amine significantly increases the affinity and activity of this compound at these receptors .

Biochemical Pathways

It is known that the activation of 5-ht2a and 5-ht2c receptors can lead to various downstream effects, including alterations in mood and perception .

Pharmacokinetics

It is known that the compound can be administered in various forms, including blotter papers, powder, liquid, or tablets, and it can be administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .

Result of Action

It has been reported that the compound can cause acute psychosis . Other observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Analyse Biochimique

Biochemical Properties

The N-(2-methoxybenzyl) addition in 25T4-NBOMe (hydrochloride) significantly increases the affinity and activity of other disubstituted phenethylamines at the serotonin receptor 5-HT2A . This suggests that 25T4-NBOMe (hydrochloride) may interact with enzymes, proteins, and other biomolecules involved in the serotonin signaling pathway.

Cellular Effects

It is known that substances carrying the N-benzyl phenethylamine (NBOMe) structure can activate the µ opioid receptor (MOR), which could influence cell function . This activation could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 25T4-NBOMe (hydrochloride) involves its interaction with the serotonin receptor 5-HT2A . It is also suggested that NBOMe compounds, including 25T4-NBOMe (hydrochloride), can activate the µ opioid receptor (MOR) . This activation could lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the effects of NBOMe compounds can be observed at high concentrations

Dosage Effects in Animal Models

It is suggested that the MOR activity of psychedelics, including 25T4-NBOMe (hydrochloride), is only noticed at high concentrations .

Metabolic Pathways

It is known that NBOMe compounds are extensively metabolized, mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .

Méthodes De Préparation

The synthesis of 25T4-NBOMe (hydrochloride) involves several steps, starting from the precursor 2C-T-4. The key step in the synthesis is the addition of a benzyl-methoxy group to the amine. This is typically achieved through a reductive amination reaction, where the amine group of 2C-T-4 reacts with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride The reaction conditions often involve an organic solvent like dichloromethane and a mild acid catalyst

Analyse Des Réactions Chimiques

25T4-NBOMe (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: The methoxy and isopropylthio groups can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

25T4-NBOMe (hydrochloride) is primarily used in scientific research, particularly in the fields of neuropharmacology and forensic toxicology. Its high affinity for serotonin 5-HT2A receptors makes it a valuable tool for studying the mechanisms of hallucinogenic activity and the role of serotonin receptors in the brain . Additionally, it is used as an analytical reference standard in forensic laboratories for the identification and quantification of NBOMe compounds in biological samples .

Comparaison Avec Des Composés Similaires

25T4-NBOMe (hydrochloride) is part of the NBOMe family of compounds, which includes other derivatives such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe . These compounds share a common structural motif of a benzyl-methoxy group attached to a phenethylamine backbone. 25T4-NBOMe is unique due to the presence of an isopropylthio group, which influences its receptor binding affinity and pharmacological effects . Compared to its analogs, 25T4-NBOMe has a distinct profile of receptor activity and potency .

Activité Biologique

25T4-NBOMe (hydrochloride) is a synthetic compound belonging to the NBOMe family, which are known for their potent hallucinogenic properties primarily through their action as agonists at serotonin receptors, particularly the 5-HT2A receptor. This article delves into the biological activity of 25T4-NBOMe, examining its pharmacological profile, neurotoxicity, and potential therapeutic implications.

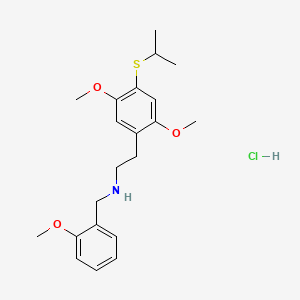

Chemical Structure and Properties

25T4-NBOMe is characterized by the following chemical formula: C21H30ClNO3S. The addition of the N-(2-methoxybenzyl) group significantly enhances its binding affinity and activity at various receptors compared to its analogs without this substitution. This modification is crucial in determining its pharmacological effects.

Receptor Interaction Profile

Research indicates that 25T4-NBOMe exhibits high affinity for several serotonin receptors:

- 5-HT2A Receptor : Exhibits an effective concentration (EC50) in the low micromolar range (<1 µM), indicating strong agonistic activity.

- 5-HT2B and 5-HT2C Receptors : Also shows significant binding affinity.

- Adrenergic and Dopaminergic Receptors : Moderate affinity for adrenergic α1 receptors and dopaminergic D1-3 receptors.

Table 1: Receptor Binding Affinities of 25T4-NBOMe

| Receptor Type | Binding Affinity (Ki in µM) |

|---|---|

| 5-HT2A | <0.5 |

| 5-HT2B | <1 |

| 5-HT2C | <1 |

| Adrenergic α1 | 0.3 - 0.9 |

| Dopaminergic D1-D3 | Varies (not specified) |

Pharmacological Effects

The pharmacological effects of 25T4-NBOMe are primarily mediated through its action on serotonin receptors, leading to significant psychoactive effects. Users report intense visual and auditory hallucinations, altered perception of time, and profound changes in thought processes. These effects are similar to those produced by other hallucinogens like LSD but can be more potent due to higher receptor binding affinities.

Neurotoxicity Studies

Recent studies have highlighted the potential neurotoxic effects of 25T4-NBOMe:

- In Vitro Studies : Research on neuronal cell lines indicates that exposure to varying concentrations of 25T4-NBOMe can lead to decreased cell viability, increased oxidative stress, and mitochondrial dysfunction.

- In Vivo Studies : Animal models have shown that administration of 25T4-NBOMe can lead to neurogenesis impairment in specific brain regions such as the hippocampus. For instance, significant reductions in BrdU+ cells were observed after treatment, indicating a decrease in neurogenesis.

Table 2: Neurotoxic Effects of 25T4-NBOMe

| Study Type | Observations |

|---|---|

| In Vitro | Reduced cell viability in neuronal cultures |

| In Vivo | Decreased neurogenesis in hippocampus |

| Oxidative Stress | Elevated levels of reactive oxygen species (ROS) |

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMHWMYUDTAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342533 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-73-0 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.